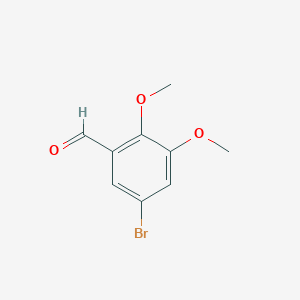

5-Bromo-2,3-dimetoxi-benzaldehído

Descripción general

Descripción

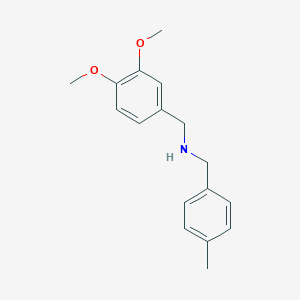

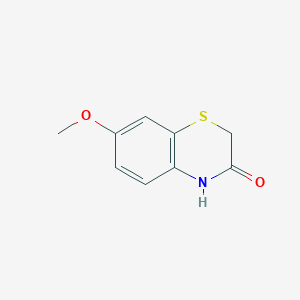

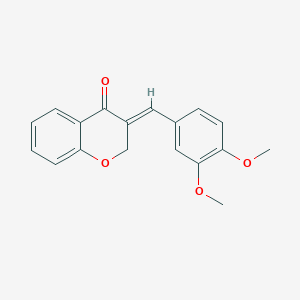

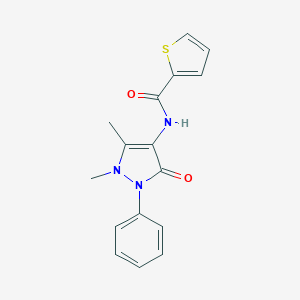

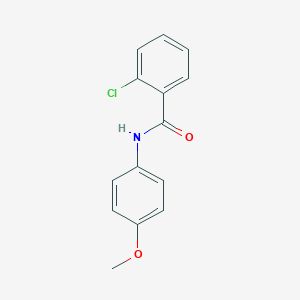

5-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The compound can be prepared by employing 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent .

Synthesis Analysis

The synthesis of 5-bromo-2,3-dimethoxybenzaldehyde was obtained through two steps. First, o-vanillin was subjected to molecular bromination to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Subsequently, methylation with methyl iodide produced 5-bromo-2,3-dimethoxybenzaldehyde .Molecular Structure Analysis

The structural and electronic properties of 5-bromo-2,3-dimethoxybenzaldehyde were extensively discussed with emphasis on linear and nonlinear optical responses . The compound crystallizes in the space group P21/c and is stabilized with C-HO interactions .Chemical Reactions Analysis

The bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, with theoretical predictions of 89.54 ×10 –22 and 83.15 ×10 –22 (m/V) 2 for 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, respectively .Physical And Chemical Properties Analysis

5-Bromo-2,3-dimethoxybenzaldehyde has a melting point of 81-84 °C . It has a topological polar surface area of 35.5 Ų and a complexity of 174 . The compound has a XLogP3-AA value of 2, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Síntesis Orgánica

5-Bromo-2,3-dimetoxi-benzaldehído: es un bloque de construcción versátil en la síntesis orgánica. Es particularmente valioso para construir moléculas complejas debido a su reactividad y la presencia de grupos funcionales que pueden sufrir diversas reacciones orgánicas .

Química Medicinal

En química medicinal, este compuesto se usa para sintetizar una variedad de moléculas biológicamente activas. Sus derivados se exploran para posibles efectos terapéuticos, incluyendo actividades antitumorales y antibacterianas .

Ciencia de Materiales

La utilidad del compuesto se extiende a la ciencia de los materiales, donde contribuye al desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas. Se puede utilizar para crear intermediarios para polímeros avanzados y dispositivos electrónicos .

Química Analítica

This compound: se puede emplear como estándar o reactivo en técnicas analíticas. Sus propiedades espectrales bien definidas lo hacen adecuado para calibrar instrumentos o como compuesto de referencia en cromatografía .

Ciencias Ambientales

Los investigadores utilizan este compuesto en ciencias ambientales para estudiar procesos de degradación y para desarrollar métodos para detectar contaminantes ambientales. Sus derivados también pueden servir como marcadores o trazadores en muestras ambientales .

Bioquímica

En bioquímica, el compuesto encuentra aplicaciones en el estudio de reacciones enzimáticas y vías metabólicas. Puede actuar como sustrato o inhibidor para ciertas enzimas, ayudando a dilucidar sus mecanismos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Bromo-2,3-dimethoxybenzaldehyde primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome segregation during mitosis .

Mode of Action

The compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The disruption of microtubule dynamics affects several biochemical pathways. For instance, it can interfere with the mitotic spindle formation , leading to cell cycle arrest at the metaphase . Additionally, it can impede the normal functioning of motor proteins, such as kinesin and dynein, which rely on microtubules for intracellular transport .

Result of Action

The molecular and cellular effects of 5-Bromo-2,3-dimethoxybenzaldehyde’s action primarily involve the disruption of normal cell functions. By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound can induce cell cycle arrest and potentially lead to cell death .

Propiedades

IUPAC Name |

5-bromo-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314014 | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71295-21-1 | |

| Record name | 71295-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bromine substitution in 5-Bromo-2,3-dimethoxybenzaldehyde affect its reactivity compared to the unsubstituted 2,3-dimethoxybenzaldehyde?

A: Research suggests that the introduction of a bromine atom in both the 5th and 6th positions of 2,3-dimethoxybenzaldehyde decreases the reactivity of the carbonyl carbon. [, ] This effect is attributed to the electron-withdrawing nature of the bromine atom, which reduces the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. [] Theoretical calculations using frontier molecular orbitals and molecular electrostatic potential maps support this observation, showing decreased kinetic stability with bromine substitution. []

Q2: What are the key intermolecular interactions observed in the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde?

A: Analysis of the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde using Hirshfeld surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis revealed that, while C–H···O interactions are present, bromine substitution leads to increased H···Br and Br···Br closed-shell interactions within the crystal lattice. [] These interactions contribute to the overall stability and packing arrangement of the molecule in its solid state.

Q3: Are there any potential applications of 5-Bromo-2,3-dimethoxybenzaldehyde in the field of nonlinear optics?

A: Theoretical studies using density functional theory (DFT) calculations at the CAM-B3LYP/6-311++G(d,p) level of theory predict that 5-Bromo-2,3-dimethoxybenzaldehyde possesses a significant nonlinear third-order susceptibility (83.15 × 10-22 (m/V)2). [] This finding, compared favorably to other organic crystals with known nonlinear optical (NLO) properties, suggests that 5-Bromo-2,3-dimethoxybenzaldehyde could be a promising candidate for NLO applications. Further experimental validation is needed to confirm these theoretical predictions and explore its practical use in this field.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.